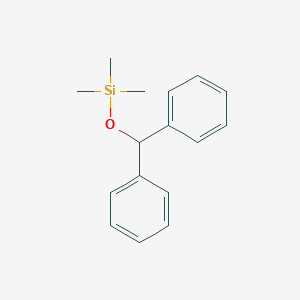
Silane, (diphenylmethoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (diphenylmethoxy)trimethyl- is a chemical compound that is widely used in the field of organic chemistry. It is commonly referred to as DPM silane and is known for its ability to act as a coupling agent, adhesion promoter, and surface modifier. DPM silane is used in a variety of applications, including the synthesis of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of DPM silane involves its ability to form covalent bonds with both the polymer matrix and the substrate. This results in an improved interface between the two materials, leading to enhanced mechanical properties and adhesion.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of DPM silane. However, it is known to be a skin irritant and may cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DPM silane in lab experiments offers several advantages, including its ability to improve the mechanical properties and adhesion of materials. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of DPM silane in research and development. One area of interest is the development of new coupling agents that offer improved performance and reduced toxicity. Another area of interest is the use of DPM silane in the synthesis of advanced materials, such as nanocomposites and biomaterials. Additionally, research is needed to further understand the biochemical and physiological effects of DPM silane and to develop appropriate safety guidelines for its use.
Méthodes De Synthèse
The synthesis of DPM silane involves the reaction of trimethylchlorosilane with diphenylmethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DPM silane as the final product.
Applications De Recherche Scientifique
DPM silane has been extensively studied for its use as a coupling agent in the synthesis of polymers. It has been shown to improve the mechanical properties, thermal stability, and water resistance of polymers. DPM silane has also been used as an adhesion promoter in the formulation of coatings and adhesives. It enhances the adhesion of these materials to a variety of substrates, including metals, glass, and plastics.
Propriétés
Numéro CAS |
14629-59-5 |
|---|---|
Nom du produit |
Silane, (diphenylmethoxy)trimethyl- |
Formule moléculaire |
C16H20OSi |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
benzhydryloxy(trimethyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)17-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
PGDZCDNDTPXJPW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



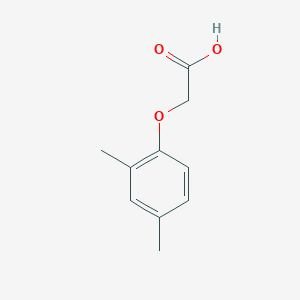
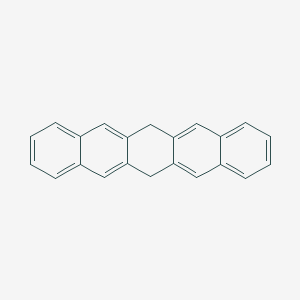
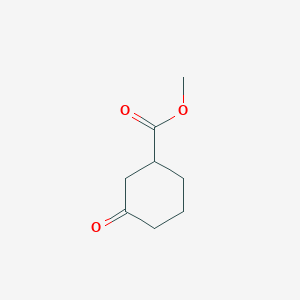
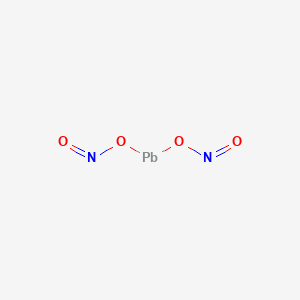
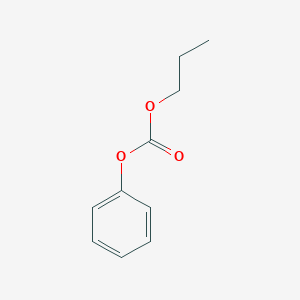
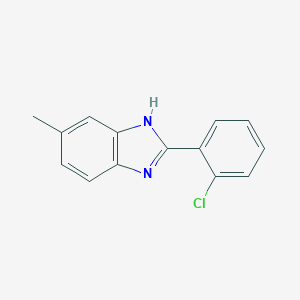
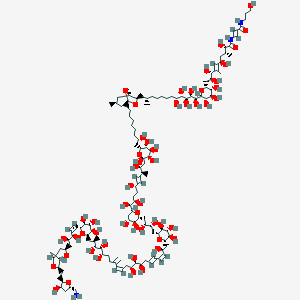

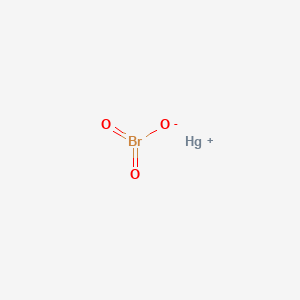
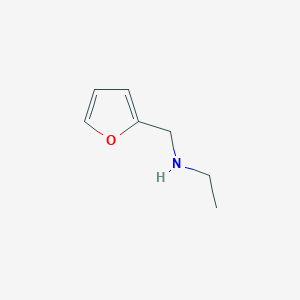
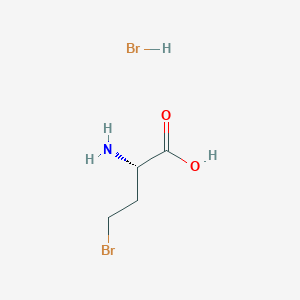
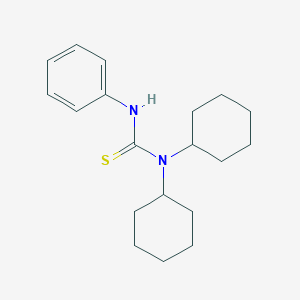
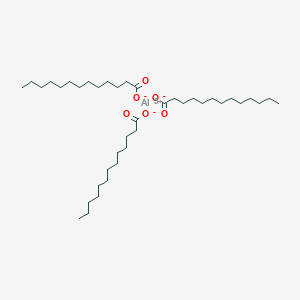
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)